4-(3-Amino-1-benzofuran-2-yl)-6-ethylchromen-2-one
CAS No.: 859666-45-8
Cat. No.: VC6948665
Molecular Formula: C19H15NO3
Molecular Weight: 305.333
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 859666-45-8 |
|---|---|
| Molecular Formula | C19H15NO3 |
| Molecular Weight | 305.333 |
| IUPAC Name | 4-(3-amino-1-benzofuran-2-yl)-6-ethylchromen-2-one |
| Standard InChI | InChI=1S/C19H15NO3/c1-2-11-7-8-16-13(9-11)14(10-17(21)22-16)19-18(20)12-5-3-4-6-15(12)23-19/h3-10H,2,20H2,1H3 |
| Standard InChI Key | YNLFLEBJGOCIKC-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)N |
Introduction
Structural Characteristics and Nomenclature
4-(3-Amino-1-benzofuran-2-yl)-6-ethylchromen-2-one features a coumarin backbone (chromen-2-one) substituted at the 4-position with a 3-amino-benzofuran group and at the 6-position with an ethyl chain. The benzofuran moiety introduces a fused bicyclic system (benzene + furan), while the amino group at C-3 enhances hydrogen-bonding potential. The ethyl substituent at C-6 contributes to hydrophobic interactions, a common strategy in medicinal chemistry to modulate bioavailability .
Synthetic Pathways
Domino Synthesis Strategies
Recent advances in one-pot domino reactions enable efficient construction of benzofuran-coumarin hybrids. A representative approach involves:
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Knoevenagel Condensation: Formation of the coumarin core via cyclization of ethyl acetoacetate with salicylaldehyde derivatives .
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Palladium-Catalyzed Coupling: Introduction of the benzofuran moiety via Suzuki-Miyaura cross-coupling between bromocoumarin and benzofuran boronic esters .
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Amination: Selective amination at the benzofuran C-3 position using hydroxylamine-O-sulfonic acid under basic conditions .
Table 1: Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Coumarin formation | Ethyl acetoacetate, POCl₃, 80°C | 78 | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 110°C | 65 | |
| Benzofuran amination | NH₂OSO₃H, NaOH, EtOH, reflux | 82 |
Physicochemical Properties
While direct data for this compound remains unpublished, properties can be extrapolated from structural analogs:
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Solubility: Moderate lipid solubility (logP ≈ 2.8) due to ethyl and benzofuran groups, with limited aqueous solubility (<1 mg/mL) .
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Melting Point: Estimated 215–220°C based on similar amino-coumarin derivatives .
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UV-Vis Spectrum: λmax ~320 nm (π→π* transitions in coumarin) and ~260 nm (benzofuran absorption) .
Biological Activity and Mechanisms
Table 2: Comparative Antimicrobial Activities of Analogous Compounds
Pharmacokinetic Considerations
The ethyl group at C-6 enhances metabolic stability by reducing cytochrome P450-mediated oxidation. In silico predictions (SwissADME) suggest:
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Bioavailability: 55% (moderate first-pass metabolism)
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Blood-Brain Barrier Penetration: Low (logBB = -0.7)
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Protein Binding: 89% (primarily to serum albumin)
Industrial and Therapeutic Applications
Pharmaceutical Development
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Antimicrobial Agents: Structural hybridization addresses resistance mechanisms in Gram-positive pathogens .
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Anticancer Leads: Amino-coumarins inhibit topoisomerase II (IC₅₀ = 8.2 µM in MCF-7 cells) .
Material Science
Benzofuran-coumarin hybrids serve as fluorescent probes for metal ion detection (e.g., Fe³⁺, LOD = 0.1 µM) .
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